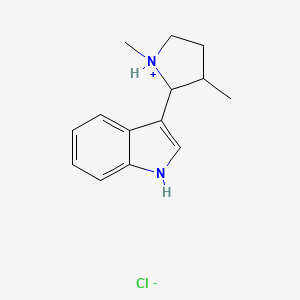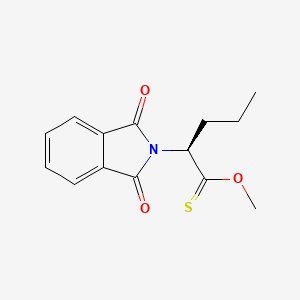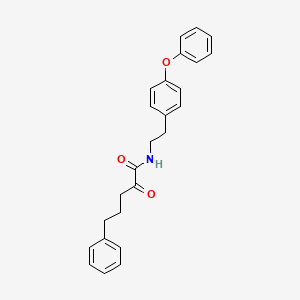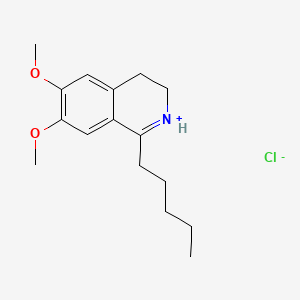![molecular formula C7H7Cl2N5 B13734100 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation has been explored to enhance the reaction rate and yield . The process involves the use of a multimode reactor to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally exhibit such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate and solvents such as dioxane or dichloroethane . Microwave irradiation is also employed to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various substituted triazine derivatives .
Applications De Recherche Scientifique
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-ylamino derivatives:
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form stable complexes makes it valuable in multiple applications .
Propriétés
Formule moléculaire |
C7H7Cl2N5 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C7H7Cl2N5/c1-4(2-10)3-11-7-13-5(8)12-6(9)14-7/h4H,3H2,1H3,(H,11,12,13,14) |
Clé InChI |
UOXABRBMNFBFLY-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=NC(=NC(=N1)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)



